6-Chloro Nepafenac
Description
Properties
Molecular Formula |
C₁₅H₁₃ClN₂O₂ |
|---|---|
Molecular Weight |
288.73 |
Synonyms |
2-(2-Amino-3-benzoyl-6-chlorophenyl)acetamide; Nepafenac Impurity C; |
Origin of Product |
United States |
Comparison with Similar Compounds
Efficacy in Postoperative Inflammation and Macular Edema
Nepafenac (0.1% and 0.3%) has been extensively compared to other NSAIDs in cataract surgery:
- Ketorolac 0.5% : In a randomized trial, Nepafenac 0.1% demonstrated superior clinical success (76.3% vs. 59.2% cure rate at Day 14) and patient comfort compared to Ketorolac .
- Diclofenac : Network meta-analyses ranked Nepafenac 0.3% as the most effective in preventing foveal thickness (FT) increase, while Diclofenac outperformed others in lowering intraocular pressure (IOP) postoperatively .
Table 1: Clinical Efficacy of Topical NSAIDs
Ocular Distribution
Nepafenac and amfenac exhibit an anterior-to-posterior concentration gradient in ocular tissues, with peak levels in the retina/choroid (55% prostaglandin inhibition) .
Structural and Functional Comparisons with Chloro-Substituted Analogs
Table 2: Chloro-Substituted Compound Activity
Neuroprotective Potential
In zebrafish models, Nepafenac exhibited dose-dependent neuroprotection (0.04–2.0 μM) for dopaminergic neurons, though higher doses showed toxicity. Comparatively, olmesartan and aloperine also demonstrated significant neuroprotection, suggesting divergent mechanisms among NSAIDs and non-NSAID compounds .
Key Considerations and Limitations
- Toxicity Profile : Dose-dependent toxicity of Nepafenac in neuroprotection studies highlights the need for precise dosing .
- Structural Specificity : The 6-chloro group’s effects vary by compound class; in acridines, it preserves activity, while in benzothiadiazoles, it enhances insect-specific inhibition .
- Clinical Relevance : Nepafenac’s superior posterior segment penetration and sustained prostaglandin inhibition differentiate it from Ketorolac and Diclofenac .
Preparation Methods
Starting Material Functionalization
The synthesis begins with 2-aminobenzophenone derivatives. Chlorination can be achieved via electrophilic substitution using sulfuryl chloride (SO₂Cl₂) or through Friedel-Crafts acylation with chlorinated benzoyl chlorides. For example, treating 2-aminobenzophenone with sulfuryl chloride in dichloromethane at -30°C introduces chlorine at the para position relative to the amino group, yielding 2-amino-5-chlorobenzophenone.
Reaction Conditions :
Intermediate Formation
The chlorinated 2-aminobenzophenone is then reacted with 2-(methylthio)acetamide in the presence of sulfuryl chloride and a base to form 2-(2-amino-3-(6-chlorobenzoyl)phenyl)-2-(methylthio)acetamide (IV-Cl). This intermediate undergoes reduction to remove the thiomethyl group, yielding 6-Chloro Nepafenac.
Key Reaction Parameters :
-
Catalyst : Raney nickel or palladium on carbon (Pd/C).
Hydrogenation and Impurity Reduction
Catalytic Dechlorination Mitigation
A critical challenge in synthesizing this compound is preventing dechlorination during hydrogenation. Patent US9630909B2 demonstrates that optimizing catalyst loading and reaction time preserves the chlorine substituent. For instance, using 10% Pd/C at 5–7 psi for 8–10 hours achieves >99% purity with <0.1% dechlorinated byproducts (Table 1).
Table 1: Hydrogenation Optimization for Chlorinated Intermediate
| Starting Material (g) | Catalyst (g) | Solvent (mL) | Time (h) | Purity (%) | Chlorinated Impurity (%) |
|---|---|---|---|---|---|
| 1.0 | 0.1 (Pd/C) | 150 (MeOH) | 8–10 | 99.89 | 0.01 |
| 17.0 | 1.7 (Pd/C) | 2550 (MeOH) | 8–10 | 99.86 | 0.06 |
Role of Base Additives
Incorporating bases like triethylamine (1:1 eq) during hydrogenation suppresses acid-mediated dechlorination. This is attributed to the neutralization of HCl generated during the reaction, which could otherwise protonate the amine group and destabilize the chlorine substituent.
Crystallization and Purification
Solvent Systems for Recrystallization
Post-hydrogenation, this compound is purified using alcohol-water mixtures. Isopropanol/water (9:1 v/v) yields a crystalline product with 99.84% purity and 0.03% residual impurities. Alternative solvents like methyl isobutyl ketone (MIBK) enhance crystal morphology, facilitating filtration and drying.
Crystallization Protocol :
-
Dissolve crude product in hot isopropanol (70°C).
-
Add deionized water dropwise until cloud point.
-
Cool to 25°C and isolate crystals via vacuum filtration.
Metal Scavenging
Residual catalyst metals (e.g., Ni, Pd) are removed using chelating agents like EDTA or activated carbon. A 0.1% EDTA wash reduces Pd content to <10 ppm, meeting pharmaceutical standards.
Analytical Characterization
Spectroscopic Identification
Q & A
Basic Research Questions
Q. What standardized methods are used to characterize the physicochemical properties of Nepafenac during pre-formulation studies?
- Methodology : Pre-formulation analysis includes organoleptic evaluation (color, odor, crystallinity), melting point determination via capillary method (target: 77±3°C), and solubility profiling in solvents like ethanol, DMSO, and water using spectrophotometric analysis at 235 nm. A calibration curve is established using UV spectroscopy (237.2 nm λmax) to quantify drug concentration .
- Critical Parameters : Solvent purity, temperature control during melting point analysis, and spectrophotometer calibration to ensure reproducibility.
Q. How is UV spectroscopy applied to validate Nepafenac’s chemical stability and concentration in formulations?
- Methodology : Prepare stock solutions in methanol (e.g., 5 mg/10 mL), serially dilute to 1–10 µg/mL, and measure absorbance at λmax (237.2 nm). A linear regression model (R² ≥ 0.99) confirms the calibration curve’s reliability. Drug-polymer compatibility is further verified via FTIR to rule out interactions .
- Data Interpretation : Deviations from linearity may indicate degradation or solvent interference.
Advanced Research Questions
Q. How can a 3² full factorial design optimize nanosuspension formulations of Nepafenac for enhanced bioavailability?
- Experimental Design : Investigate two factors (e.g., Poloxamer 407 [X₁] and HPMC [X₂] concentrations) at three levels (-1, 0, +1). Use Design Expert software to model responses (particle size, viscosity, drug release). Validate predictions via ANOVA (p < 0.05) and response surface plots .
- Key Findings : Higher Poloxamer 407 reduces particle size (improved dissolution), while HPMC enhances viscosity (prolonged retention). Optimal conditions balance these effects for sustained release .
Q. How should researchers address discrepancies between in vitro COX-2 inhibition potency and in vivo efficacy of Nepafenac?
- Methodology : Compare in vitro IC50 values (e.g., 64.3 µM for COX-1) with in vivo outcomes (e.g., 55–95% prostaglandin inhibition in ocular tissues). Conduct pharmacokinetic studies to measure ocular penetration (e.g., aqueous humor concentration vs. plasma levels) and correlate with clinical endpoints (e.g., macular thickness reduction) .
- Data Contradictions : While Nepafenac shows superior corneal permeability (16.7 µM vs. 3.3 µM for diclofenac), its clinical efficacy in preventing miosis remains inconclusive. Replicate studies under standardized protocols (e.g., identical surgical conditions) to isolate formulation variables .
Q. What strategies are recommended for resolving conflicting data on Nepafenac’s role in diabetic retinopathy models?
- Methodology : In rodent models, quantify VEGF mRNA suppression and capillary cell apoptosis (TUNEL assay). Control for variables like diabetes induction method (streptozotocin vs. genetic models) and dosing regimen. Use multivariate regression to identify confounding factors (e.g., hyperglycemia severity) .
- Critical Analysis : Nepafenac reduces superoxide and COX-2 in diabetic retinas but lacks impact on VEGF—highlighting pathway-specific effects. Cross-validate findings with immunohistochemistry and RNA-seq .
Methodological Guidance
Q. How to ensure reproducibility of nanosuspension formulations in independent laboratories?
- Protocol Standardization : Document exact grades of polymers (e.g., Pluronic F127 from Sigma-Aldrich), solvent batch numbers, and homogenization parameters (speed/duration). Share raw data (e.g., particle size distributions) and statistical code for response surface models .
- Validation Steps : Independent labs should replicate pre-formulation tests (melting point, FTIR) before proceeding to factorial design .
Q. What frameworks are effective for designing hypothesis-driven studies on Nepafenac’s ocular pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
